molecular formula C12H15NO B15277505 4-(4-Ethylphenyl)-3-methylazetidin-2-one

4-(4-Ethylphenyl)-3-methylazetidin-2-one

Cat. No.: B15277505
M. Wt: 189.25 g/mol
InChI Key: NWVNYOXRXAPLDJ-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-3-methylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a methyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with methylamine to form an imine intermediate, which is then cyclized using a suitable reagent such as sodium hydride or a Lewis acid catalyst to yield the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azetidinone ring or the phenyl ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the phenyl ring or the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or azetidinone rings.

Scientific Research Applications

4-(4-Ethylphenyl)-3-methylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenol: A related compound with a similar phenyl ring structure but lacking the azetidinone ring.

    3-Methylazetidin-2-one: A compound with the azetidinone ring but without the ethylphenyl substitution.

Uniqueness

4-(4-Ethylphenyl)-3-methylazetidin-2-one is unique due to the combination of the ethylphenyl group and the azetidinone ring, which imparts specific chemical and biological properties. This combination allows for unique interactions and reactivity compared to its individual components or other similar compounds.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(4-ethylphenyl)-3-methylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-3-9-4-6-10(7-5-9)11-8(2)12(14)13-11/h4-8,11H,3H2,1-2H3,(H,13,14)

InChI Key

NWVNYOXRXAPLDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=O)N2)C

Origin of Product

United States

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